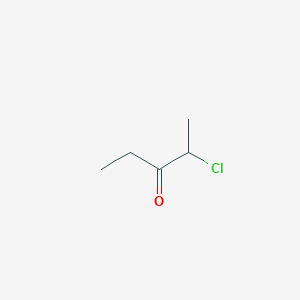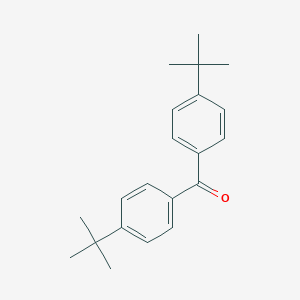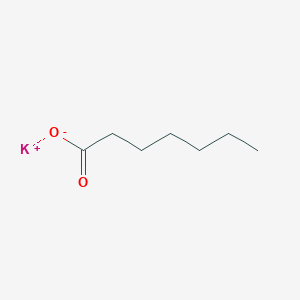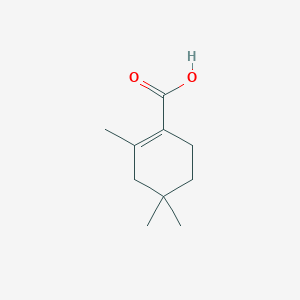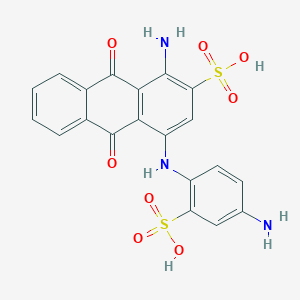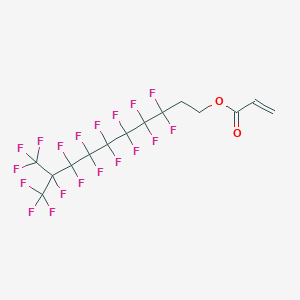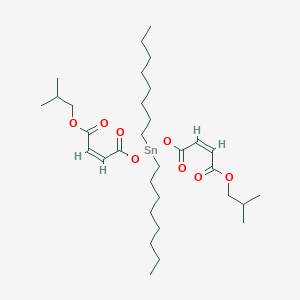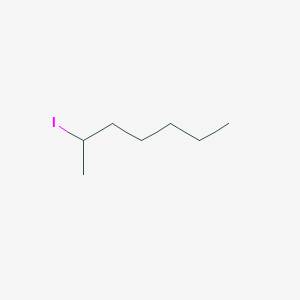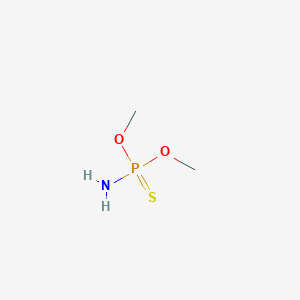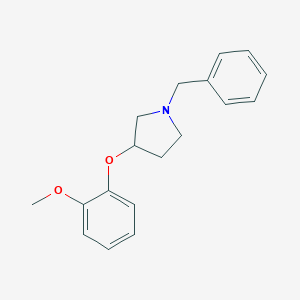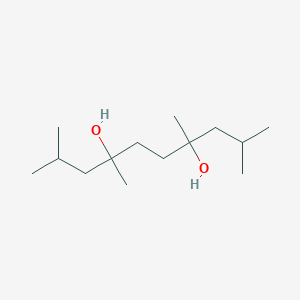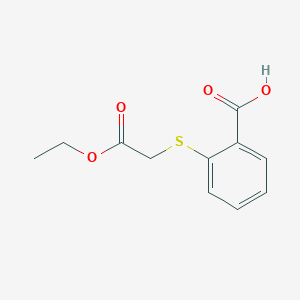
2,4-Difluorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorothiophene is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a thiophene ring with two fluorine atoms attached at the 2 and 4 positions. The synthesis of 2,4-difluorothiophene has been achieved through various methods, and its applications in scientific research have been explored in several areas.
Mécanisme D'action
The mechanism of action of 2,4-difluorothiophene is not well understood, but it is believed to involve its interaction with specific targets in biological systems. In materials science, the mechanism of action of 2,4-difluorothiophene involves its incorporation into the conjugated polymer backbone, which leads to improved properties such as enhanced charge transport and stability. In organic electronics, the mechanism of action of 2,4-difluorothiophene involves its doping effect, which improves the conductivity and charge carrier mobility of the organic semiconductor. In medicinal chemistry, the mechanism of action of 2,4-difluorothiophene involves its interaction with specific biological targets, which leads to the desired therapeutic effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-difluorothiophene have not been extensively studied, but some studies have reported its potential toxicity and adverse effects on biological systems. In one study, the acute toxicity of 2,4-difluorothiophene was evaluated in rats, and it was found to be toxic at high doses. However, the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-difluorothiophene in lab experiments include its unique properties, high purity, and ease of synthesis. This compound can be easily synthesized through various methods, and its unique properties make it a promising compound for scientific research. However, the limitations of using 2,4-difluorothiophene in lab experiments include its potential toxicity and adverse effects on biological systems. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
Orientations Futures
There are several future directions for the research and development of 2,4-difluorothiophene. In materials science, future research could focus on the synthesis of new conjugated polymers using 2,4-difluorothiophene as a building block to improve their properties. In organic electronics, future research could focus on the development of new organic semiconductors doped with 2,4-difluorothiophene to improve their performance. In medicinal chemistry, future research could focus on the development of new drugs based on the 2,4-difluorothiophene scaffold to target specific biological systems. Additionally, future research could focus on the evaluation of the chronic toxicity and long-term effects of 2,4-difluorothiophene on biological systems.
Méthodes De Synthèse
The synthesis of 2,4-difluorothiophene can be achieved through different methods, including the direct fluorination of thiophene or the substitution of fluorine atoms in a pre-existing thiophene derivative. One of the most common methods involves the reaction of 2,4-dichlorothiophene with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. This method yields high purity and yields of 2,4-difluorothiophene.
Applications De Recherche Scientifique
The unique properties of 2,4-difluorothiophene make it a promising compound for scientific research. This compound has been explored in several areas, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,4-difluorothiophene has been used as a building block for the synthesis of conjugated polymers with improved properties such as high electron affinity and low bandgap. In organic electronics, 2,4-difluorothiophene has been used as a dopant material to improve the performance of organic semiconductors. In medicinal chemistry, 2,4-difluorothiophene has been explored as a potential scaffold for the development of new drugs due to its unique electronic and steric properties.
Propriétés
Numéro CAS |
19259-13-3 |
|---|---|
Nom du produit |
2,4-Difluorothiophene |
Formule moléculaire |
C4H2F2S |
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
2,4-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-4(6)7-2-3/h1-2H |
Clé InChI |
UUKMQHRLKJDVFG-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1F)F |
SMILES canonique |
C1=C(SC=C1F)F |
Synonymes |
2,4-Difluorothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



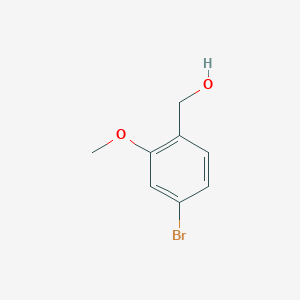
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
